1,3-dimethyl-7-(3-{[(2E)-1-methylpiperidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine base with a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a piperidine-based compound under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: A structurally similar compound with different functional groups.
1,3-DIMETHYL-2-IMIDAZOLIDINONE: Another compound with a similar core structure but different substituents.
Uniqueness
1,3-DIMETHYL-7-(3-{[(2E)-1-METHYLPIPERIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a purine base and a piperidine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H24N6O2 |
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Molecular Weight |
332.40 g/mol |
IUPAC Name |
1,3-dimethyl-7-[3-[(1-methylpiperidin-2-ylidene)amino]propyl]purine-2,6-dione |
InChI |
InChI=1S/C16H24N6O2/c1-19-9-5-4-7-12(19)17-8-6-10-22-11-18-14-13(22)15(23)21(3)16(24)20(14)2/h11H,4-10H2,1-3H3 |
InChI Key |
YVSKWVPVDWXZLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=NCCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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